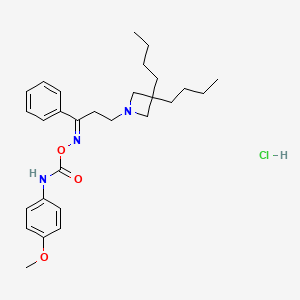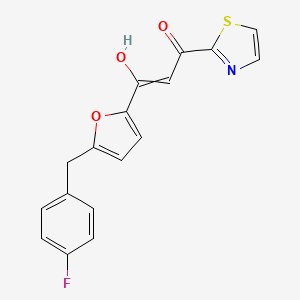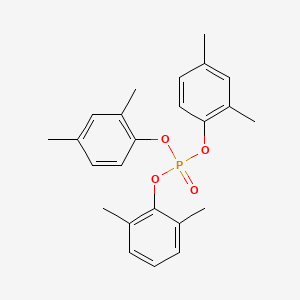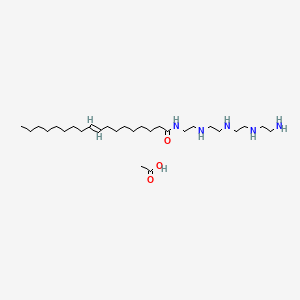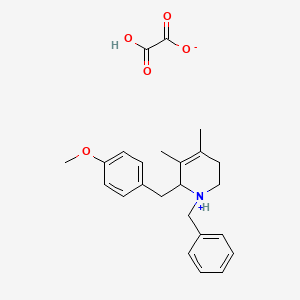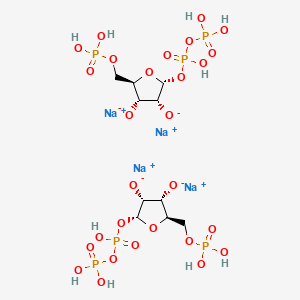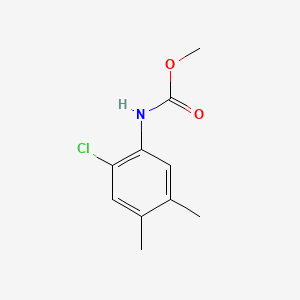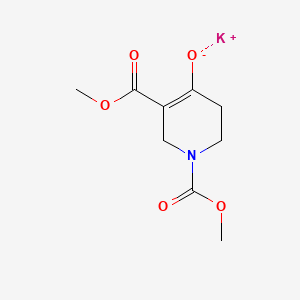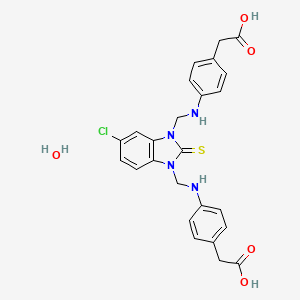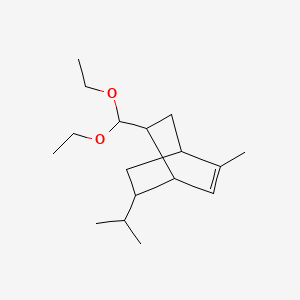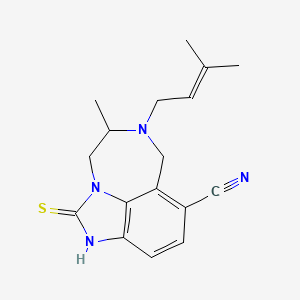![molecular formula C19H25N3O11S2 B12697301 (5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(8-nitroquinolin-4-yl)methanol;sulfuric acid CAS No. 93919-36-9](/img/structure/B12697301.png)
(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(8-nitroquinolin-4-yl)methanol;sulfuric acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-ethenyl-1-azabicyclo[222]octan-2-yl)-(8-nitroquinolin-4-yl)methanol;sulfuric acid is a complex organic compound with a unique structure that combines a bicyclic azabicyclo octane moiety with a nitroquinoline group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(8-nitroquinolin-4-yl)methanol typically involves multi-step organic reactions. The initial step often includes the formation of the azabicyclo octane structure, followed by the introduction of the ethenyl group. The nitroquinoline moiety is then synthesized separately and coupled with the azabicyclo octane derivative under specific conditions. The final step involves the addition of sulfuric acid to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
化学反応の分析
Types of Reactions
(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(8-nitroquinolin-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as amine-substituted quinolines or oxidized azabicyclo octane derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, the compound is studied for its potential as a biochemical probe. Its ability to interact with specific biological targets makes it useful for investigating cellular processes and pathways.
Medicine
The compound has potential applications in medicine, particularly in the development of new therapeutic agents. Its unique structure and reactivity profile make it a candidate for drug discovery and development.
Industry
In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable for the production of high-performance materials and advanced chemical products.
作用機序
The mechanism of action of (5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(8-nitroquinolin-4-yl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The nitroquinoline moiety is particularly important for its biological activity, as it can participate in redox reactions and interact with nucleophilic sites in proteins and DNA.
類似化合物との比較
Similar Compounds
(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(8-aminoquinolin-4-yl)methanol: Similar structure but with an amino group instead of a nitro group.
(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(8-hydroxyquinolin-4-yl)methanol: Similar structure but with a hydroxy group instead of a nitro group.
Uniqueness
The presence of the nitro group in (5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(8-nitroquinolin-4-yl)methanol distinguishes it from its analogs. This functional group imparts unique reactivity and biological activity, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
93919-36-9 |
|---|---|
分子式 |
C19H25N3O11S2 |
分子量 |
535.5 g/mol |
IUPAC名 |
(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(8-nitroquinolin-4-yl)methanol;sulfuric acid |
InChI |
InChI=1S/C19H21N3O3.2H2O4S/c1-2-12-11-21-9-7-13(12)10-17(21)19(23)15-6-8-20-18-14(15)4-3-5-16(18)22(24)25;2*1-5(2,3)4/h2-6,8,12-13,17,19,23H,1,7,9-11H2;2*(H2,1,2,3,4) |
InChIキー |
ZYKWVBRBLRQCDC-UHFFFAOYSA-N |
正規SMILES |
C=CC1CN2CCC1CC2C(C3=C4C=CC=C(C4=NC=C3)[N+](=O)[O-])O.OS(=O)(=O)O.OS(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


